3-Isopropoxyphenol

Physicochemical Properties Synthetic Chemistry Purification

Optimize your synthetic route with 3-Isopropoxyphenol (CAS 68792-12-1). Its meta-substitution provides a distinct steric/electronic environment, enabling regioselective reactions for 1,2,3-trisubstituted benzenes. The logP of 2.18 (vs. 1.40-1.60 for methoxy analogs) enhances passive membrane permeability, crucial for intracellular-targeting medicinal chemistry. Its high boiling point (253.1°C) ensures stability in high-temperature reactions (e.g., Ullmann couplings) without evaporative loss. This precise isomer is essential for replicating published protocols and achieving reliable chromatographic separation (low µg/L LOQ).

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 68792-12-1
Cat. No. B1296904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxyphenol
CAS68792-12-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)O
InChIInChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3
InChIKeyGZMVGNWHSXIDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropoxyphenol (CAS 68792-12-1): Procurement-Grade Physicochemical Profile and Synthetic Utility of a Meta-Substituted Alkoxyphenol Building Block


3-Isopropoxyphenol (CAS 68792-12-1, C9H12O2, MW 152.19), also known as m-isopropyloxyphenol or 3-(propan-2-yloxy)phenol, is a meta-substituted alkoxyphenol. It consists of a phenolic core with an isopropoxy group at the 3-position. The compound exhibits a boiling point of 253.1°C at 760 mmHg, a density of 1.047 g/cm³, a refractive index of 1.518, and a calculated logP of 2.18 [1]. It is primarily utilized as a synthetic intermediate and building block in organic chemistry, medicinal chemistry, and materials science .

Why 3-Isopropoxyphenol Cannot Be Replaced by Generic Alkoxyphenols: Positional Isomerism and Alkyl Chain Effects on Physicochemical and Biological Behavior


The meta-isopropoxy substitution pattern of 3-Isopropoxyphenol confers a distinct set of physicochemical and steric properties that cannot be replicated by simple interchange with ortho- or para-isopropoxyphenol isomers, nor with lower alkoxy homologs like methoxy or ethoxy derivatives. As demonstrated by quantitative comparisons, the boiling point, lipophilicity (logP), and steric bulk vary significantly depending on substituent position and alkyl chain length. For instance, 3-Isopropoxyphenol exhibits a boiling point of 253.1°C, which is approximately 33°C higher than that of the ortho-isomer (2-Isopropoxyphenol, 219.7°C) [1]. Its logP of 2.18 represents a 30–50% increase in lipophilicity compared to 3-Methoxyphenol (logP 1.40–1.60) [2]. These differences directly impact synthetic strategies (e.g., reaction temperature tolerances, purification by distillation), analytical method development (e.g., chromatographic retention, extraction efficiency), and in silico predictions (e.g., membrane permeability, bioavailability). Therefore, selecting the precise 3-isopropoxy derivative is non-negotiable for applications where such quantifiable parameters are critical to experimental or manufacturing outcomes.

Quantitative Comparative Evidence: How 3-Isopropoxyphenol Differs from Its Closest Analogs


Boiling Point: Meta-Isopropoxy Substitution Yields a 33°C Higher Boiling Point than the Ortho-Isomer, Enabling Distinct Thermal Processing

3-Isopropoxyphenol (meta-isomer) exhibits a boiling point of 253.1°C at 760 mmHg, which is 33.4°C higher than that of the ortho-isomer, 2-Isopropoxyphenol (219.7°C at 760 mmHg) [1]. The para-isomer, 4-Isopropoxyphenol, shows a comparable boiling point of 254.2°C, but its distinct solid-state packing and symmetry often lead to different crystallization behavior . This substantial boiling point difference between meta and ortho isomers arises from intermolecular hydrogen bonding and molecular packing differences, directly impacting distillation-based purification and reaction temperature windows.

Physicochemical Properties Synthetic Chemistry Purification

Lipophilicity (LogP): 3-Isopropoxyphenol is 36–56% More Lipophilic than 3-Methoxyphenol, Enhancing Membrane Partitioning and Extraction

The calculated logP (octanol-water partition coefficient) for 3-Isopropoxyphenol is 2.18 [1]. This value is significantly higher than that of 3-Methoxyphenol (logP 1.40–1.60) [2] and slightly exceeds that of 3-Ethoxyphenol (logP 1.79–2.05) . The increased lipophilicity is directly attributable to the larger isopropoxy group, which enhances non-polar interactions and reduces aqueous solubility compared to lower alkoxy homologs. Specifically, the logP of 3-Isopropoxyphenol is approximately 0.58–0.78 log units higher than that of 3-Methoxyphenol, corresponding to a 3.8–6.0 fold increase in octanol-water partition coefficient.

Lipophilicity Drug Design Analytical Chemistry

Steric Bulk and Synthetic Utility: Meta-Isopropoxy Substituent Provides Intermediate Steric Hindrance, Favoring Regioselective Functionalization over Ortho- or Para-Analogs

The meta-isopropoxy group in 3-Isopropoxyphenol provides a distinct steric environment compared to ortho- or para-substituted analogs. The ortho-isomer (2-Isopropoxyphenol) presents significant steric hindrance around the reactive hydroxyl group, which can impede nucleophilic attacks and electrophilic aromatic substitution at adjacent positions. The para-isomer (4-Isopropoxyphenol) offers minimal steric hindrance but may lead to symmetric substitution patterns. In contrast, the meta-isopropoxy group offers an intermediate level of steric bulk and directs electrophilic substitution to specific ring positions (ortho/para to the hydroxyl group), enabling unique regioselectivity in further derivatization. This has been exploited in the synthesis of more complex phenolic structures, where the meta-isopropoxy phenol serves as a key intermediate .

Organic Synthesis Regioselectivity Building Block

Chromatographic and Analytical Behavior: 3-Isopropoxyphenol Exhibits Distinct Retention and Detection Characteristics, Critical for Bioanalytical Method Development

3-Isopropoxyphenol and its structural analogs have been utilized in validated analytical methods. For instance, a reversed-phase HPLC-UV method for the simultaneous determination of propoxur and isopropoxy phenol (IPP) in rat blood and urine demonstrated recoveries exceeding 85% using solid-phase extraction [1]. The method achieved limits of quantitation for IPP of 2.0 µg/L in blood and 4.2 µg/L in urine, highlighting the detectability and distinct chromatographic behavior of the isopropoxyphenol moiety. While this study focused on a metabolite (likely a mixture of isomers or a specific isomer), the data underscore the analytical tractability of alkoxyphenols with isopropoxy groups. The lipophilicity and UV absorbance of 3-Isopropoxyphenol (predicted λmax ~270-280 nm due to phenolic chromophore) enable sensitive detection and separation from less lipophilic methoxy or ethoxy analogs, which typically elute earlier under reversed-phase conditions.

Analytical Chemistry HPLC Metabolite Analysis

Optimal Research and Industrial Applications for 3-Isopropoxyphenol Driven by Its Quantified Differentiation


Design and Synthesis of Novel Bioactive Molecules with Optimized Lipophilicity and Membrane Permeability

Given its logP of 2.18—a 0.58–0.78 unit increase over 3-Methoxyphenol—3-Isopropoxyphenol is a strategically advantageous starting material or intermediate in medicinal chemistry campaigns targeting intracellular or membrane-associated targets [1]. Its enhanced lipophilicity can improve passive diffusion across lipid bilayers, potentially increasing cellular uptake and bioavailability of derived compounds. Researchers seeking to fine-tune the pharmacokinetic profile of phenolic lead compounds can utilize this building block to incrementally increase logD without introducing the excessive lipophilicity (logP 2.82) associated with 3-Isopropylphenol .

Regioselective Functionalization for Accessing Uncommon Substitution Patterns in Aromatic Chemistry

The meta-isopropoxy substitution of 3-Isopropoxyphenol offers a distinct steric and electronic environment compared to ortho- and para-isomers, as well as lower alkoxy homologs. This enables chemists to direct electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to specific positions that are less accessible with other isomers. For example, the meta-isopropoxy group can be exploited to construct 1,2,3-trisubstituted benzene derivatives, which are valuable in materials science and pharmaceutical development . This positional differentiation is critical when planning synthetic routes to complex natural product analogs or functional organic materials.

Analytical Reference Standard and Method Development for Alkoxyphenol Metabolites and Environmental Contaminants

The demonstrated analytical detectability of isopropoxyphenol moieties via HPLC-UV with LOQs in the low µg/L range [2] positions 3-Isopropoxyphenol as a useful reference standard for the development and validation of bioanalytical or environmental methods. Its distinct chromatographic retention, driven by a logP of 2.18 and a boiling point of 253.1°C [3], allows for clear separation from less lipophilic methoxy or ethoxy analogs. This specificity is essential for accurate quantitation in complex matrices such as plasma, urine, or soil extracts, supporting toxicokinetic studies and environmental fate assessments of related carbamate pesticides or industrial chemicals.

High-Temperature Synthetic Processes Requiring Non-Volatile Phenolic Building Blocks

With a boiling point of 253.1°C—33.4°C higher than that of the ortho-isomer, 2-Isopropoxyphenol—3-Isopropoxyphenol can be employed in reactions requiring elevated temperatures without significant evaporative loss [4]. This thermal stability makes it particularly suitable for high-boiling solvent systems (e.g., DMF, DMSO, NMP) and for reactions such as nucleophilic aromatic substitutions, Ullmann couplings, or high-temperature polymerizations. Process chemists can leverage this property to avoid the need for pressurized vessels and to simplify product isolation by distillation, thereby improving overall process safety and efficiency.

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